1-Bromo-4-phenylnaphthalene
Overview
Description
1-Bromo-4-phenylnaphthalene is an organic compound with the chemical formula C16H11Br. It is a pale yellow solid that is soluble in organic solvents such as ethanol and chloroform. This compound is used as a building block in the synthesis of various organic compounds and has applications in multiple fields, including chemistry and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-phenylnaphthalene can be synthesized through several methods. One common method involves the reaction of 1-bromo-4-iodo-naphthalene with phenylboronic acid in the presence of a palladium catalyst. Another method includes the use of n-butyllithium in tetrahydrofuran (THF) at low temperatures, followed by the addition of triisopropylborate .
Industrial Production Methods: Industrial production of this compound often involves the Friedel-Crafts reaction, where benzene is used as a solvent and reactant, and aluminum trichloride acts as a catalyst. This method is efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-phenylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.
Suzuki Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products:
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds such as 1-(4-phenylnaphthalene)-boronic acid.
Scientific Research Applications
1-Bromo-4-phenylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is used in the production of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 1-Bromo-4-phenylnaphthalene involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom can be easily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .
Comparison with Similar Compounds
- 1-Bromo-4-phenylphthalene
- 1-(4-phenylnaphthalene)-boronic acid
- 4-phenylnaphthalen-1-ylboronic acid
Uniqueness: 1-Bromo-4-phenylnaphthalene is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as a building block for various organic compounds makes it highly valuable in synthetic chemistry .
Properties
IUPAC Name |
1-bromo-4-phenylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARGVWJSXZDKRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483616 | |
Record name | 1-Bromo-4-phenylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59951-65-4 | |
Record name | 1-Bromo-4-phenylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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